N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dimethoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the sulfanylacetamide linkage under controlled conditions, such as using a base like sodium hydride in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]acetamide
- N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]thioacetamide
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and dimethoxyphenyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-15-7-8-17(18(11-15)27-2)24-10-9-22-20(24)28-13-19(25)23-12-14-5-3-4-6-16(14)21/h3-11H,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDKOERDGCSYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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